molecular formula C25H34N4O3S B2507015 N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1291865-93-4

N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2507015
CAS No.: 1291865-93-4
M. Wt: 470.63
InChI Key: SLMLNJOGLXDHMY-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Piperidine-4-carboxamide derivatives have shown promising results as potential anticancer agents. A study synthesized various piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, finding some of these compounds to be strong anticancer agents, with certain derivatives exhibiting low IC50 values, indicating strong anticancer activity relative to the reference drug, doxorubicin (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme in Alzheimer’s pathology, showing potential as new drug candidates (Rehman et al., 2018).

Anticholinesterase Activity

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. The study found these compounds to be excellent inhibitors for AChE and BChE, which are important in the context of neurodegenerative diseases such as Alzheimer’s (Khalid, Rehman, & Abbasi, 2014).

Antimicrobial Activity

Ethyl piperidin-4-carboxylate derivatives have been studied for their antibacterial potentials. One such study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding them to be moderate inhibitors against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017).

Mycobacterium Tuberculosis Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, revealing potential as novel inhibitors for tuberculosis treatment (Jeankumar et al., 2013).

PCSK9 mRNA Translation Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation, with some analogues showing improved PCSK9 potency and in vitro safety profiles, important for cholesterol management (Londregan et al., 2018).

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(2-piperidin-1-ylpyridin-3-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-2-20-8-10-21(11-9-20)19-27-25(30)22-12-17-29(18-13-22)33(31,32)23-7-6-14-26-24(23)28-15-4-3-5-16-28/h6-11,14,22H,2-5,12-13,15-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMLNJOGLXDHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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